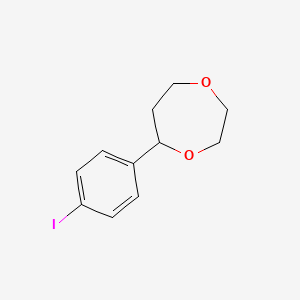
5-(4-Iodophenyl)-1,4-dioxepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxepane ring with a suitable diol (a molecule with two alcohol groups) and a diepoxide (a molecule with two epoxide groups). The iodophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure would consist of a seven-membered dioxepane ring with a phenyl ring attached to the 5th carbon. The phenyl ring would have an iodine atom attached to the 4th carbon .Chemical Reactions Analysis
The iodine atom on the phenyl ring makes it susceptible to various substitution reactions . The ether linkages in the dioxepane ring could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specifics of its structure. Generally, ethers have relatively low boiling points for their molecular weight, and are fairly stable chemically .Aplicaciones Científicas De Investigación
Radical Contraction Studies
Research by Crich et al. (2002) explored the contraction of certain dioxaphosphepanes, contributing to the understanding of the behavior of related compounds like 5-(4-Iodophenyl)-1,4-dioxepane. This study revealed insights into the kinetics and stereochemistry of rearrangements in these compounds, useful for understanding their chemical behavior (Crich et al., 2002).
Synthesis of Saturated O-Heterocycles
Cai and Xu (2018) discussed an electrochemical dehydrogenative annulation reaction of alkenes with diols for the synthesis of 1,4-dioxane and 1,4-dioxepane derivatives. This method is significant for the synthesis of derivatives related to 5-(4-Iodophenyl)-1,4-dioxepane in a sustainable and efficient manner (Cai & Xu, 2018).
Electrophilic Halogenation and Nitration
The study by Daukshas et al. (1980) provides insights into electrophilic halogenation and nitration of benzodioxaheterocycles, which is relevant for understanding the chemical reactions and properties of compounds like 5-(4-Iodophenyl)-1,4-dioxepane (Daukshas et al., 1980).
Polymer Synthesis and Applications
Research by Delplace et al. (2013) on degradable PEG-based copolymers using cyclic ketene acetals like 1,3-dioxepane highlights potential biomedical applications. This study is significant for understanding how derivatives of 5-(4-Iodophenyl)-1,4-dioxepane could be used in biomedical fields (Delplace et al., 2013).
Studies in Stereochemistry
Bogatskii et al. (1972) investigated the synthesis and stereochemistry of various dioxepanes, which aids in understanding the structural and chemical properties of related compounds like 5-(4-Iodophenyl)-1,4-dioxepane (Bogatskii et al., 1972).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-iodophenyl)-1,4-dioxepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBSFQVYXNFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC1C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodophenyl)-1,4-dioxepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



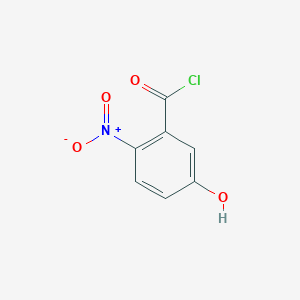
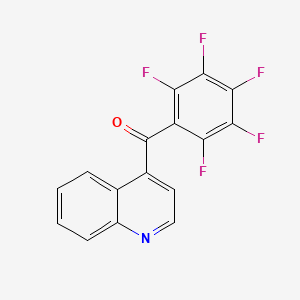
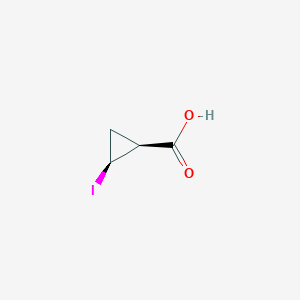
![(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride](/img/structure/B1407577.png)

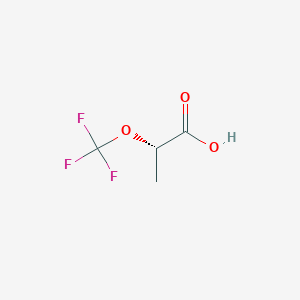
![{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate](/img/structure/B1407582.png)
![3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B1407583.png)
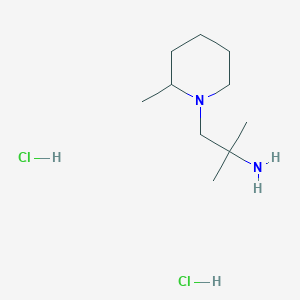
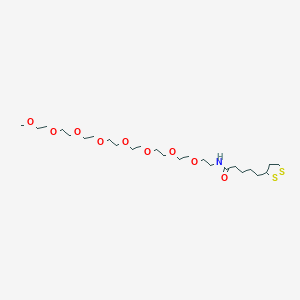
![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)

![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407588.png)
![(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B1407589.png)